3-amino-N-methylpropanamide hydrochloride

CAS No.: 51739-61-8

Cat. No.: VC2062449

Molecular Formula: C4H11ClN2O

Molecular Weight: 138.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51739-61-8 |

|---|---|

| Molecular Formula | C4H11ClN2O |

| Molecular Weight | 138.59 g/mol |

| IUPAC Name | 3-amino-N-methylpropanamide;hydrochloride |

| Standard InChI | InChI=1S/C4H10N2O.ClH/c1-6-4(7)2-3-5;/h2-3,5H2,1H3,(H,6,7);1H |

| Standard InChI Key | BYWCMHMCAMQJIL-UHFFFAOYSA-N |

| SMILES | CNC(=O)CCN.Cl |

| Canonical SMILES | CNC(=O)CCN.Cl |

Introduction

Chemical Properties and Structure

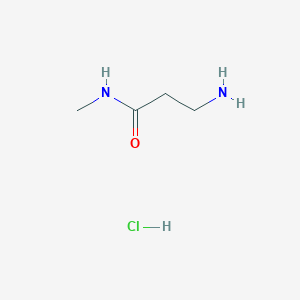

3-Amino-N-methylpropanamide hydrochloride is characterized by a molecular formula of C4H11ClN2O and a molecular weight of 138.59 g/mol. The compound is the hydrochloride salt of 3-amino-N-methylpropanamide, which has a base formula of C4H10N2O . Its structure features an amino group at the 3-position of the propanamide backbone and a methyl group attached to the amide nitrogen, with the hydrochloride forming an ionic bond with the amino group.

Structural Identifiers

The compound can be identified using various chemical notation systems, providing a standardized way to represent its structure in chemical databases and literature.

| Identifier Type | Value |

|---|---|

| IUPAC Name | 3-amino-N-methylpropanamide;hydrochloride |

| CAS Number | 51739-61-8 |

| InChI | InChI=1S/C4H10N2O.ClH/c1-6-4(7)2-3-5;/h2-3,5H2,1H3,(H,6,7);1H |

| InChI Key | BYWCMHMCAMQJIL-UHFFFAOYSA-N |

| Canonical SMILES | CNC(=O)CCN.Cl |

| Molecular Weight | 138.59 g/mol |

The base compound (non-hydrochloride form) has an InChI of "InChI=1S/C4H10N2O/c1-6-4(7)2-3-5/h2-3,5H2,1H3,(H,6,7)" and an InChIKey of "BFJOJIJWHRDGQO-UHFFFAOYSA-N" .

Physical Properties

3-Amino-N-methylpropanamide hydrochloride typically exists as a solid compound at standard conditions. The physical properties of this compound make it suitable for various laboratory applications and chemical reactions. The compound's solubility profile allows it to be used in both aqueous and organic solvent systems, providing flexibility in experimental design and synthetic applications.

Synthesis Methods

The preparation of 3-amino-N-methylpropanamide hydrochloride can be accomplished through several synthetic routes, with the choice of method often dependent on the scale of production, available precursors, and desired purity level.

Laboratory Synthesis

The laboratory-scale synthesis of 3-amino-N-methylpropanamide hydrochloride typically follows a multi-step process:

-

N-methylpropanamide is dissolved in a suitable solvent

-

Ammonia gas is bubbled through the solution

-

Hydrochloric acid is added to form the hydrochloride salt

-

The product is isolated by filtration and purified through recrystallization

This synthetic approach provides a straightforward method for producing the compound in laboratory settings, with good yields and purity levels suitable for research applications.

Industrial Production

In industrial settings, the production of 3-amino-N-methylpropanamide hydrochloride follows similar synthetic principles but is optimized for larger scales. Industrial production may employ:

-

Continuous flow reactors for consistent reaction conditions

-

Automated systems to maintain quality control

-

Optimized reaction parameters to maximize yield and purity

-

Scaled-up purification processes

The industrial methods ensure the consistent production of high-quality material that meets the specifications required for commercial applications in research and chemical manufacturing.

Chemical Reactions

3-Amino-N-methylpropanamide hydrochloride participates in various chemical reactions, demonstrating its versatility as a chemical reagent and synthetic intermediate.

Types of Reactions

The compound undergoes several types of reactions, including:

Oxidation Reactions

In oxidation reactions, 3-amino-N-methylpropanamide hydrochloride can be converted to corresponding amides or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically target the amino group, resulting in the formation of new functional groups while preserving the amide moiety.

Reduction Reactions

Reduction reactions can convert the compound into primary amines. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly employed. These transformations allow for the modification of the compound's functional groups, creating derivatives with altered chemical properties.

Substitution Reactions

The amino group of 3-amino-N-methylpropanamide hydrochloride can participate in nucleophilic substitution reactions with various electrophiles. Reagents such as alkyl halides and acyl chlorides are frequently used in these transformations. These reactions enable the synthesis of more complex structures by introducing new substituents at the amino position.

Major Products Formed

The reactions of 3-amino-N-methylpropanamide hydrochloride lead to various products depending on the reaction conditions and reagents used:

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4, H2O2 | Nitriles, amides |

| Reduction | LiAlH4, NaBH4 | Primary amines |

| Substitution | Alkyl halides, acyl chlorides | N-substituted derivatives |

The diversity of reaction pathways available to this compound contributes to its utility in organic synthesis and chemical research, allowing for the preparation of a wide range of derivatives for various applications.

Applications in Scientific Research

3-Amino-N-methylpropanamide hydrochloride has found application across multiple scientific disciplines, demonstrating its versatility as a research tool and chemical building block.

Chemistry Applications

In chemistry, the compound serves as:

-

A building block in organic synthesis

-

A reagent for various chemical transformations

-

A model compound for studying reaction mechanisms

-

An intermediate in the synthesis of more complex molecules

These applications leverage the compound's functional groups and reactivity profile to enable new synthetic pathways and chemical transformations.

Biology Applications

In biological research, 3-amino-N-methylpropanamide hydrochloride is employed to:

-

Study enzyme mechanisms

-

Investigate protein-ligand interactions

-

Explore structure-activity relationships

-

Develop new biochemical assays

The compound's structural features allow it to interact with biological macromolecules in specific ways, providing insights into fundamental biological processes.

Medicinal Applications

The compound has been investigated for:

-

Potential therapeutic properties

-

Use as a precursor in drug synthesis

-

Development of bioactive compounds

-

Structure-activity relationship studies in drug discovery

These applications highlight the compound's relevance to medicinal chemistry and pharmaceutical research, where it serves as a valuable starting point for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-amino-N-methylpropanamide hydrochloride involves its interactions with specific molecular targets and its participation in biochemical pathways.

Molecular Interactions

As a nucleophile, the compound can participate in various biochemical reactions, interacting with electrophilic centers in biological molecules. These interactions can lead to the formation of covalent bonds or weaker non-covalent associations that influence the function of the target molecules.

Enzyme Interactions

3-Amino-N-methylpropanamide hydrochloride can interact with enzymes, potentially altering their activity and affecting metabolic pathways. The specific effects depend on the enzyme involved and the nature of the interaction, which may be competitive, non-competitive, or uncompetitive with respect to the enzyme's natural substrates.

The compound's relatively small size and functional group arrangement allow it to access binding sites on proteins that might be inaccessible to larger molecules, making it useful for studying protein structure and function.

Comparative Analysis with Similar Compounds

Understanding the relationship between 3-amino-N-methylpropanamide hydrochloride and structurally related compounds provides insights into structure-activity relationships and helps guide the selection of compounds for specific applications.

Structural Analogues

Several structural analogues of 3-amino-N-methylpropanamide hydrochloride have been studied, each with distinct properties and applications:

| Compound | Structural Difference | Key Characteristics |

|---|---|---|

| 3-Amino-3-imino-N-methylpropanamide hydrochloride | Contains an additional imino group | Different reactivity profile; altered biological activity |

| N-Methylpropanamide | Lacks the amino group | Simpler structure; different chemical reactivity |

| 3-Aminopropanamide | Lacks the N-methyl group | Different hydrogen bonding pattern; altered solubility |

| 3-Amino-N-benzyl-N-methylpropanamide hydrochloride | Contains an additional benzyl group | Increased lipophilicity; potential for π-stacking interactions |

| 3-Amino-N-butyl-N-methylpropanamide hydrochloride | Contains a butyl group instead of methyl | Higher lipophilicity; different steric properties |

These structural variations result in compounds with different physical properties, chemical reactivities, and biological activities, highlighting the importance of the specific arrangement of functional groups in determining a compound's behavior.

Uniqueness of 3-Amino-N-Methylpropanamide Hydrochloride

3-Amino-N-methylpropanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications where its particular properties are advantageous.

The presence of both an amino group and an amide functionality in a compact structure creates a molecule with multiple reactive sites, enabling diverse chemical transformations and interactions with biological targets. Additionally, the hydrochloride salt form enhances its stability and solubility in aqueous environments, making it more suitable for biological studies than its free base counterpart.

Predicted Physical Properties

Computational methods can be used to predict various physical properties of 3-amino-N-methylpropanamide and its derivatives, aiding in the understanding of its behavior in different experimental conditions.

Collision Cross Section

Collision Cross Section (CCS) measurements provide information about a molecule's three-dimensional structure and are particularly useful in ion mobility spectrometry and mass spectrometry applications. For the free base of 3-amino-N-methylpropanamide, the following predicted CCS values have been reported:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 103.08659 | 120.0 |

| [M+Na]⁺ | 125.06853 | 128.3 |

| [M+NH₄]⁺ | 120.11314 | 127.6 |

| [M+K]⁺ | 141.04247 | 124.1 |

| [M-H]⁻ | 101.07204 | 120.0 |

| [M+Na-2H]⁻ | 123.05398 | 123.6 |

| [M]⁺ | 102.07877 | 120.7 |

| [M]⁻ | 102.07986 | 120.7 |

These values provide insights into the compound's behavior in mass spectrometric analyses and can aid in its identification and characterization in complex mixtures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume